3-[2-(Methylamino)phenyl]propanoic acid
Description
3-[2-(Methylamino)phenyl]propanoic acid is a phenylpropanoic acid derivative characterized by a methylamino (-NHCH₃) substituent at the ortho position of the phenyl ring. This structural motif places it within a broader class of bioactive compounds, where the phenylpropanoic acid backbone is frequently modified to tune physicochemical properties and biological activity.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-[2-(methylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-11-9-5-3-2-4-8(9)6-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
InChI Key |
APCRNXIILQRCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Phenylpropanoic Acid Derivatives
Physicochemical Properties
- Solubility: The methylamino group confers moderate polarity, balancing solubility and membrane permeability. In contrast, hydroxylated derivatives () exhibit higher aqueous solubility but reduced bioavailability .
- Acidity: The propanoic acid moiety (pKa ~4.5) ensures ionization at physiological pH, promoting protein binding. Electron-withdrawing groups (e.g., trifluoromethyl in ) lower the pKa, enhancing ionization and renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
